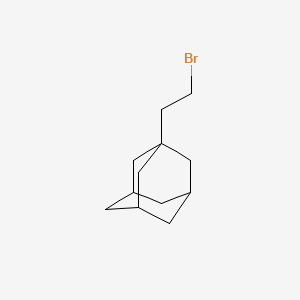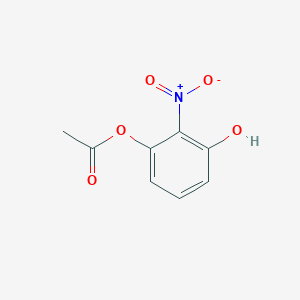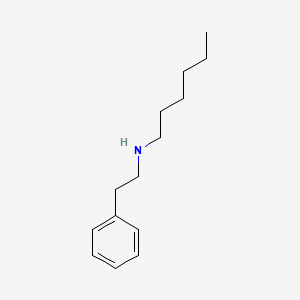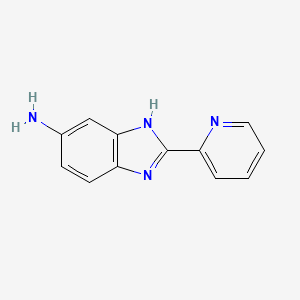
1-(2-溴乙基)金刚烷
概述
描述
1-(2-Bromoethyl)adamantane is a derivative of adamantane, a compound characterized by a rigid, diamond-like framework. This derivative is modified with a 2-bromoethyl group attached to the adamantane core. The adamantane structure is known for its high thermal stability and chemical inertness due to its cage-like structure.
Synthesis Analysis
The synthesis of adamantane derivatives, such as 1-(2-Bromoethyl)adamantane, can be achieved through various methods. One approach involves the preparation of 1-adamantyl trifluoromethanesulfonate from 1-bromoadamantane and silver trifluoromethanesulfonate in an organic solvent like 2,2-dimethylbutane. This intermediate can then potentially undergo further reactions to introduce the 2-bromoethyl group .
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by their adamantane core. For 1-(2-Bromoethyl)adamantane, the addition of the 2-bromoethyl group would influence the molecular reorientations and dynamics. Studies on similar compounds, such as 1-bromoadamantane, have shown that these molecules exhibit uniaxial reorientations in their low-temperature phases and more complex motions at higher temperatures, which could also be relevant for understanding the behavior of 1-(2-Bromoethyl)adamantane .
Chemical Reactions Analysis
Adamantane derivatives can participate in a variety of chemical reactions. For instance, 1-adamantyl trifluoromethanesulfonate can abstract hydride ions from alkanes to form adamantane, initiate ring-opening polymerization of tetrahydrofuran, and react with alkyllithiums to yield 1-alkyladamantanes . These reactions highlight the reactivity of adamantane derivatives and provide insight into the types of chemical transformations that 1-(2-Bromoethyl)adamantane might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Bromoethyl)adamantane would be influenced by both the adamantane core and the bromoethyl substituent. The adamantane core contributes to the high thermal stability and chemical inertness, while the bromoethyl group would introduce additional reactivity due to the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. The thermal rearrangement of tertiary 1-halospiro[adamantane-2,2'-adamantane] derivatives provides an example of the thermal behavior of adamantane derivatives with halogen substituents . Additionally, some 1-substituted adamantanes have been evaluated for biological activity, such as antitumor properties, indicating potential applications for 1-(2-Bromoethyl)adamantane in medicinal chemistry .
科学研究应用
合成和聚合研究
1-(2-溴乙基)金刚烷已被用于合成基于金刚烷的微孔聚合物。Lim等人(2012年)通过芳香化合物的弗里德尔-克拉夫茨反应,然后进行表面修饰,展示了制备这种聚合物。这些聚合物显示出增加的CO2吸收能力,突显了它们在气体存储应用中的潜力(Lim,Cha和Chang,2012年)。
药物化学
金刚烷的结构,包括1-(2-溴乙基)金刚烷等衍生物,在药物化学中起着重要作用。Lamoureux和Artavia(2010年)回顾了金刚烷衍生物的重要性,概述了它们对药物设计和开发的贡献。他们特别讨论了金刚烷在吸收、分布、代谢、排泄特性、疏水效应、离子通道以及作为药物配方中的刚性支架方面的影响(Lamoureux & Artavia, 2010)。
药物传递系统
金刚烷及其衍生物已被探索用于药物传递系统中的作用。Štimac等人(2017年)重点关注金刚烷衍生物如何在脂质体、环糊精和树枝状聚合物中用于靶向药物传递和表面识别。这突显了金刚烷结构在生物医学应用中的多功能性(Štimac,Šekutor,Mlinarić-Majerski,Frkanec和Frkanec,2017年)。
材料科学
在材料科学中,金刚烷衍生物已被用于合成新型材料。Chen等人(1995年)使用金刚烷创建液晶和非晶态分子系统,展示了其在材料工程和设计中的潜力(Chen, Mastrangelo, Shi, Bashir-Hashemi, Li, & Gelber, 1995)。
化学合成
在化学合成中,1-(2-溴乙基)金刚烷已参与制备各种衍生物和反应。Cvitas等人(2004年)合成了新颖的1,4-二取代金刚烷立体异构体,展示了金刚烷衍生物在有机合成中的适应性(Cvitas, Savin, & Mlinarić-Majerski, 2004)。
安全和危害
未来方向
The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . This encourages the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
作用机制
Target of Action
This compound belongs to the class of adamantane derivatives, which are known for their high reactivity and potential for various applications .
Mode of Action
It’s known that the high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Biochemical Pathways
Adamantane derivatives have been used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Action Environment
It’s known that the compound is a solid at room temperature .
属性
IUPAC Name |
1-(2-bromoethyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Br/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKAIZXCUJMFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362863 | |
| Record name | 1-(2-bromoethyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
773-37-5 | |
| Record name | 1-(2-bromoethyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethyl)adamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-](/img/structure/B1332138.png)



![3-[Acetyl(methyl)amino]propanoic acid](/img/structure/B1332143.png)





